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molecular formula C6H7N5 B3125388 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine CAS No. 3243-26-3

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine

Cat. No. B3125388
M. Wt: 149.15 g/mol
InChI Key: IORSRIDKDQATBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625888B2

Procedure details

A mixture of 200 mg (1.3 mmol) of 4-chloro-1H-imidazo[4,5-c]pyridine [J. A. Montgomery and K. Hewson, J. Med. Chem., 8, 708 (1965)], 0.253 mL (261 mg, 5.2 mmol) of hydrazine hydrate, and 5 mL of ethanol was stirred at room temperature overnight. The precipitate was collected on a filter, washed with a little ethanol, and dried to give the title compound as a solid. LC-MS 150 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:2]1[C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC2=C1N=CN2
Step Two
Name
Quantity
0.253 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a filter
WASH
Type
WASH
Details
washed with a little ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC2=C1N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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